N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide is a compound that features a furan ring, a hydroxyethyl group, and a dimethylbenzamide moiety
Mechanism of Action
Target of Action
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide is a furan derivative . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- N-(2-furan-2-yl)-2-hydroxyethylbenzamide
- N-(2-furan-3-yl)-2-methoxyethylbenzamide
- N-(2-furan-2-yl)-2-hydroxyethyl-2,5-dimethylbenzamide
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide is unique due to the presence of both the furan ring and the hydroxyethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-3-4-11(2)13(7-10)15(18)16-8-14(17)12-5-6-19-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXUAAYTPGJLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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